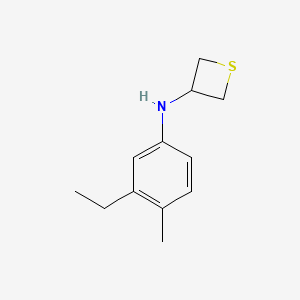
N-(3-Ethyl-4-methylphenyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethyl-4-methylphenyl)thietan-3-amine: is an organic compound characterized by a thietan ring attached to an amine group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-4-methylphenyl)thietan-3-amine typically involves the following steps:
-
Formation of the Thietan Ring: : The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions. For instance, 3-chloropropanethiol can react with sodium hydride and an epoxide to form the thietan ring.
-
Substitution on the Phenyl Ring: : The phenyl ring with ethyl and methyl substituents can be prepared via Friedel-Crafts alkylation. This involves the reaction of benzene with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Coupling of Thietan and Phenyl Rings: : The final step involves coupling the thietan ring with the substituted phenyl ring. This can be achieved through nucleophilic substitution reactions where the amine group on the thietan ring reacts with a halogenated phenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-(3-Ethyl-4-methylphenyl)thietan-3-amine can undergo oxidation reactions, particularly at the sulfur atom in the thietan ring. Common oxidizing agents include hydrogen peroxide and peracids, leading to the formation of sulfoxides or sulfones.
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride, which can reduce the thietan ring to a thiol or the amine group to an alkylamine.
-
Substitution: : The amine group can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides or with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Acyl chlorides, alkyl halides, base catalysts like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alkylamines.
Substitution: Amides, secondary/tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-Ethyl-4-methylphenyl)thietan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of thietan-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between sulfur-containing rings and biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(3-Ethyl-4-methylphenyl)thietan-3-amine involves its interaction with specific molecular targets. The thietan ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Ethylphenyl)thietan-3-amine
- N-(4-Methylphenyl)thietan-3-amine
- N-(3-Ethyl-4-methylphenyl)thiirane-3-amine
Uniqueness
N-(3-Ethyl-4-methylphenyl)thietan-3-amine is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(3-ethyl-4-methylphenyl)thietan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-3-10-6-11(5-4-9(10)2)13-12-7-14-8-12/h4-6,12-13H,3,7-8H2,1-2H3 |
InChI Key |
GAYNYABVQCVRTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)NC2CSC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


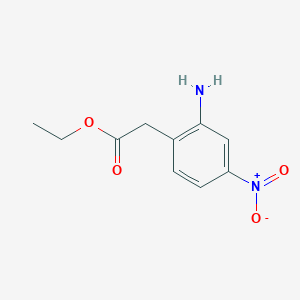
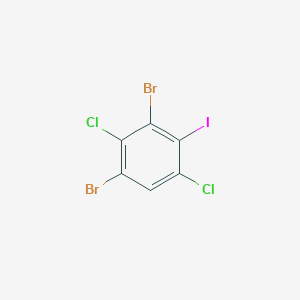
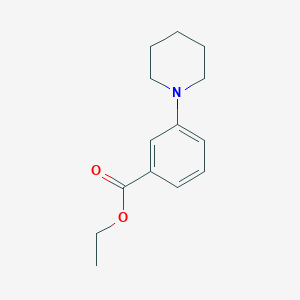
![2-Methylbenzo[b]thiophene 1-oxide](/img/structure/B12990076.png)
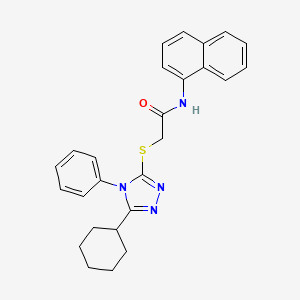
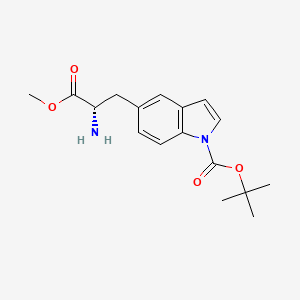
![7-Oxa-2-azaspiro[4.5]decan-10-ol](/img/structure/B12990087.png)
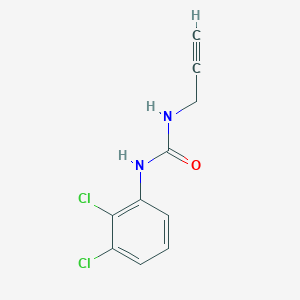
![N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide](/img/structure/B12990100.png)
![(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12990101.png)
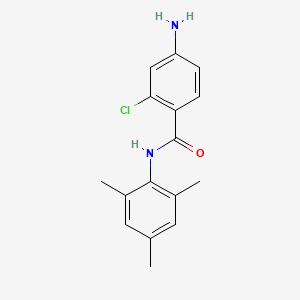
![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12990115.png)
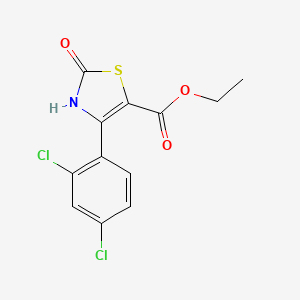
![2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B12990137.png)
